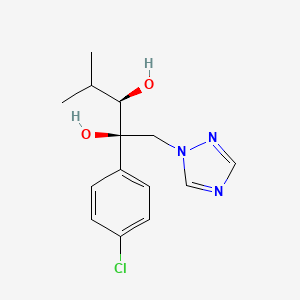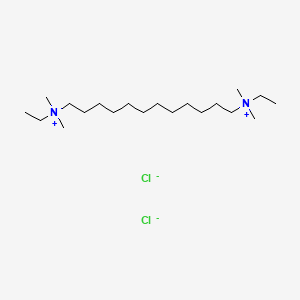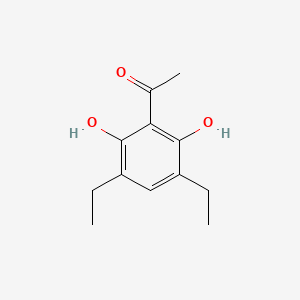
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one is a phenolic compound characterized by its unique structure, which includes a diethyl-substituted phenyl ring with hydroxyl groups at the 2 and 6 positions and a ketone group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one can be synthesized through several methods, including:
Direct Synthesis: Starting from 3,5-diethylphenol, the compound can be synthesized by introducing hydroxyl groups at the 2 and 6 positions followed by the formation of the ketone group at the 1 position.
Benzene Derivatives: Another approach involves the use of benzene derivatives as starting materials, followed by a series of reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents and conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Derivatives with different substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also interact with enzymes and receptors involved in various biological processes.
Comparación Con Compuestos Similares
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one can be compared with other similar phenolic compounds, such as:
1-(2,4-Dihydroxyphenyl)ethan-1-one: Similar structure but with different positions of hydroxyl groups.
1-(3,5-Diethylphenyl)ethan-1-one: Similar structure but without hydroxyl groups.
Uniqueness: The presence of hydroxyl groups at the 2 and 6 positions and the diethyl substitution on the phenyl ring make this compound unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
37467-65-5 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-(3,5-diethyl-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O3/c1-4-8-6-9(5-2)12(15)10(7(3)13)11(8)14/h6,14-15H,4-5H2,1-3H3 |
Clave InChI |
NAIUVEYPIKQZIB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1O)C(=O)C)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


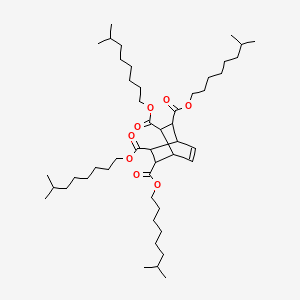
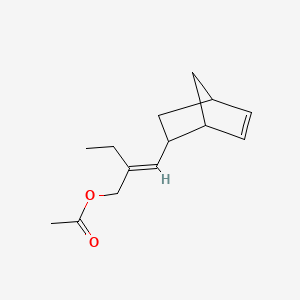
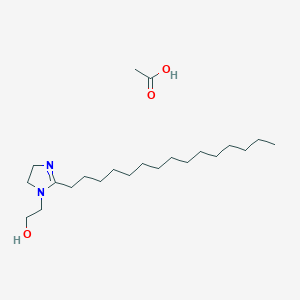

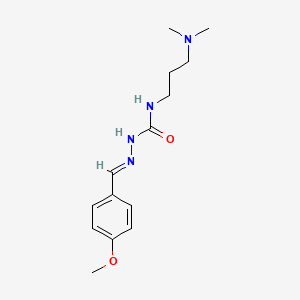
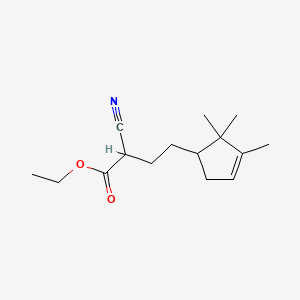
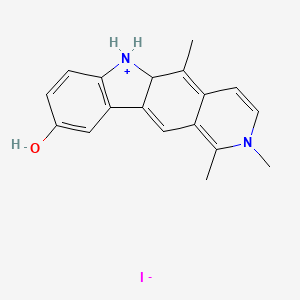
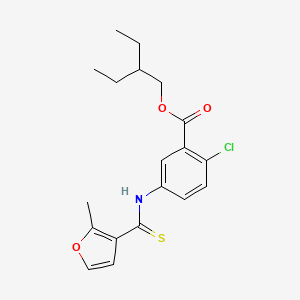
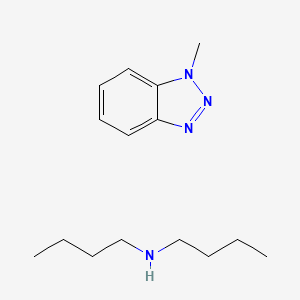
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
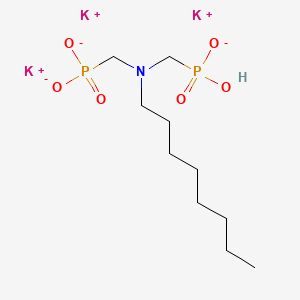
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
